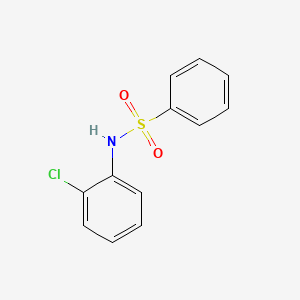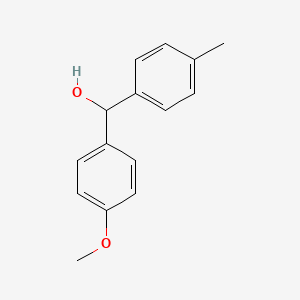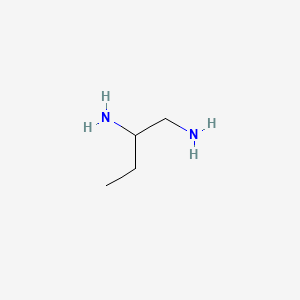
1,2-DIAMINOBUTANE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-DIAMINOBUTANE, also known as this compound, is an organic compound with the molecular formula C4H12N2. It is a diamine, meaning it contains two amine groups (-NH2) attached to adjacent carbon atoms in a butane chain. This compound is a colorless liquid with a fishy odor, commonly used in various chemical and industrial applications .
Métodos De Preparación
1,2-DIAMINOBUTANE can be synthesized through several methods:
Reduction of Nitro Compounds: One common method involves the reduction of 1,2-dinitrobutane using hydrogen in the presence of a catalyst such as palladium on carbon.
Amination of Halides: Another method includes the amination of 1,2-dibromobutane with ammonia or an amine source under high pressure and temperature conditions.
Industrial production often involves the catalytic hydrogenation of nitriles or nitro compounds, which provides a more efficient and scalable route .
Análisis De Reacciones Químicas
1,2-DIAMINOBUTANE undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitriles using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert it into secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Common reagents and conditions for these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Alkyl halides, acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used, but they typically include oximes, nitriles, secondary amines, and substituted amines .
Aplicaciones Científicas De Investigación
1,2-DIAMINOBUTANE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including polymers and pharmaceuticals.
Biology: It serves as a precursor for the synthesis of biologically active molecules and can be used in the study of enzyme mechanisms.
Medicine: It is involved in the development of drugs and therapeutic agents, particularly in the synthesis of antibiotics and anticancer compounds.
Industry: It is used in the production of polyamides, polyurethanes, and other polymers, as well as in the manufacture of adhesives and coatings
Mecanismo De Acción
The mechanism of action of 1,2-butanediamine involves its interaction with various molecular targets and pathways. As a diamine, it can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and protein function. It can also act as a nucleophile in chemical reactions, participating in the formation of covalent bonds with electrophilic species .
Comparación Con Compuestos Similares
1,2-DIAMINOBUTANE can be compared with other diamines such as:
1,3-Butanediamine: Similar in structure but with amine groups on the first and third carbon atoms.
1,4-Butanediamine (Putrescine): Known for its role in biological systems and its distinctive odor.
Ethylenediamine: A smaller diamine with two carbon atoms between the amine groups, commonly used in coordination chemistry
This compound is unique due to its specific positioning of amine groups, which influences its reactivity and applications in various fields .
Propiedades
Número CAS |
4426-48-6 |
|---|---|
Fórmula molecular |
C4H12N2 |
Peso molecular |
88.15 g/mol |
Nombre IUPAC |
butane-1,2-diamine |
InChI |
InChI=1S/C4H12N2/c1-2-4(6)3-5/h4H,2-3,5-6H2,1H3 |
Clave InChI |
ULEAQRIQMIQDPJ-UHFFFAOYSA-N |
SMILES |
CCC(CN)N |
SMILES canónico |
CCC(CN)N |
Key on ui other cas no. |
4426-48-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-7-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1606821.png)
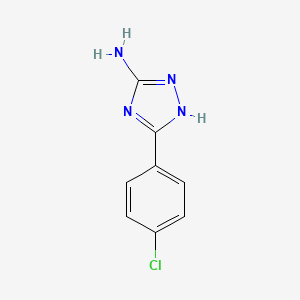
![ethyl [(4-fluorophenyl)amino]acetate](/img/structure/B1606823.png)
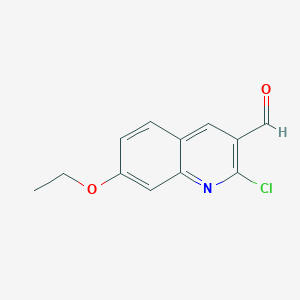
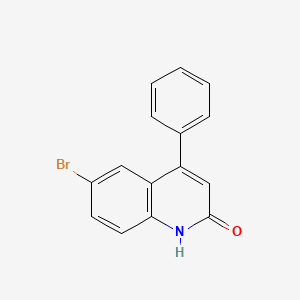
![8-Acetyl-6-methoxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-e]indole 3-oxide](/img/structure/B1606828.png)
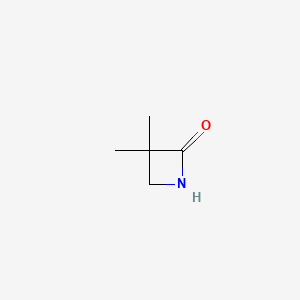
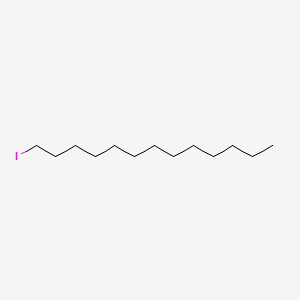
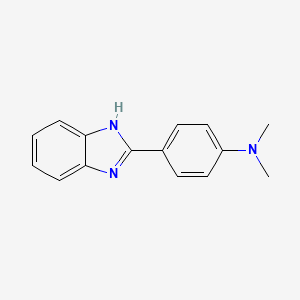

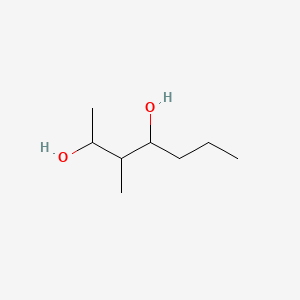
![3-Ethyl[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1606839.png)
